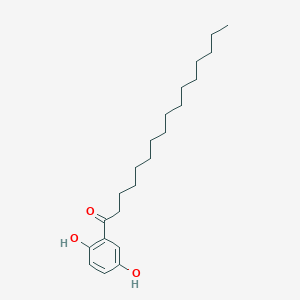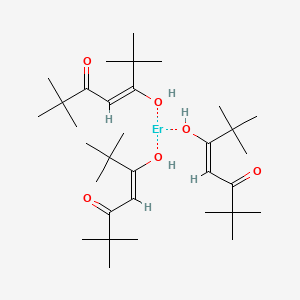
13-Methylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylheptacosane is a long-chain alkane with the molecular formula C28H58. It is a branched hydrocarbon, specifically a methyl-substituted heptacosane. This compound is typically found as a white to pale yellow waxy solid and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Methylheptacosane can be synthesized through alkylation reactions. One common method involves the alkylation of heptacosane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as paraffin wax. The extracted compound is then purified through distillation and recrystallization processes to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation process converts the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction for this compound. Chlorination or bromination can be carried out using halogens in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light, radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
13-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: this compound serves as a sex pheromone in certain insect species, such as the pear psylla (Cacopsylla pyricola).
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as an additive in lubricants, sealants, and coatings due to its waxy nature and stability.
Mechanism of Action
The mechanism of action of 13-Methylheptacosane, particularly in its role as a sex pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Heptacosane: A straight-chain alkane with the same carbon number but without the methyl substitution.
13-Methylnonacosane: Another methyl-substituted long-chain alkane with a similar structure but a different carbon number.
2-Methylheptacosane: A positional isomer with the methyl group located at a different position on the carbon chain.
Uniqueness: 13-Methylheptacosane is unique due to its specific methyl substitution at the 13th carbon, which imparts distinct physical and chemical properties. This substitution influences its melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts.
Properties
CAS No. |
15689-72-2 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
13-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
CLFMEEYUFHPNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
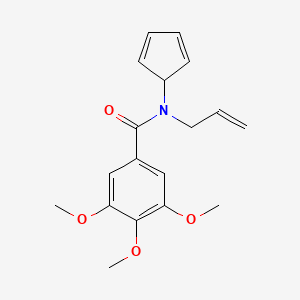
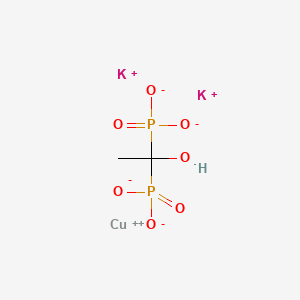
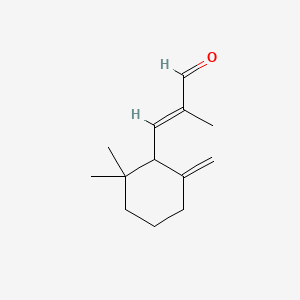
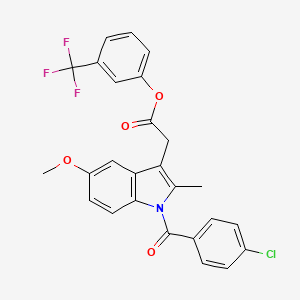
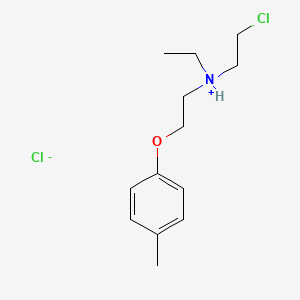
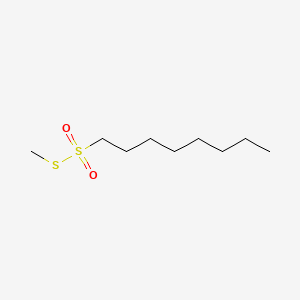

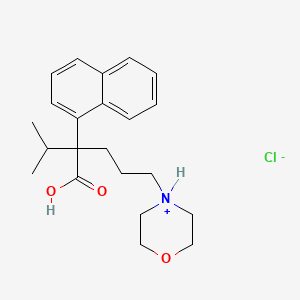
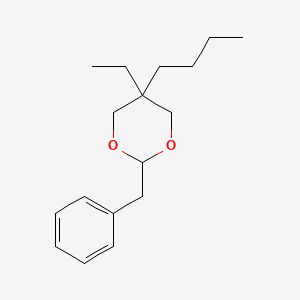
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
